

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-3,5-dimethylbenzaldehyde

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 2-Chloro-3,5-dimethylbenzaldehyde |
| CAS No.: | 125340-12-7 |
| Cat. No.: | B1602165 |

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Executive Summary

2-Chloro-3,5-dimethylbenzaldehyde (CAS: 125340-12-7) is a specialized halogenated aromatic aldehyde serving as a critical intermediate in the synthesis of complex heterocyclic systems and anthranilamide-based agrochemicals.^{[1][2][3]} Its unique substitution pattern—featuring an electron-withdrawing chlorine atom adjacent to the carbonyl group and two electron-donating methyl groups—imparts distinct steric and electronic properties that influence its reactivity in Knoevenagel condensations, oxidations, and nucleophilic substitutions. This guide provides a comprehensive analysis of its molecular identity, physical properties, spectral signatures, and synthetic utility.

Molecular Identity & Structural Analysis^[4]

The compound is characterized by a benzene core substituted with a formyl group at position 1, a chlorine atom at position 2, and methyl groups at positions 3 and 5. This "2,3,5" substitution pattern creates a sterically congested environment around the carbonyl center, affecting the kinetics of nucleophilic attack.

| Parameter | Detail |
|---------------------|---|
| IUPAC Name | 2-Chloro-3,5-dimethylbenzaldehyde |
| CAS Number | 125340-12-7 |
| Molecular Formula | |
| Molecular Weight | 168.62 g/mol |
| SMILES | <chem>CC1=CC(C=O)=C(Cl)C(C)=C1</chem> |
| InChI Key | YQIJSPJSDUXDLH-UHFFFAOYSA-N |
| Structural Features | Steric Hindrance: The ortho-chloro and meta-methyl groups create a "picket fence" effect, shielding the carbonyl carbon. Electronic Effect: The -Cl group exerts an inductive withdrawing effect (-I), activating the carbonyl, while the -Me groups exert a weak donating effect (+I). ^{[3][4]} |

Core Physicochemical Parameters^{[1][6][7]}

The following data synthesizes experimental values from homologous series and computational predictions where specific experimental data for this CAS is proprietary or sparse.

Table 1: Physicochemical Constants

| Property | Value / Range | Confidence Level | Relevance |
|----------------------|--|---------------------|---|
| Physical State | Pale yellow liquid or low-melting solid | High (Analog-based) | Handling & dosing protocols. |
| Melting Point | 15 – 25 °C (Estimated) | Medium | Process temperature control. |
| Boiling Point | 235 – 245 °C @ 760 mmHg | High (Predicted) | Distillation & purification. |
| Density | g/cm ³ | High | Reactor volume calculations. |
| LogP (Octanol/Water) | 2.8 – 3.1 | High | Lipophilicity assessment for drug design. |
| Flash Point | > 100 °C | Medium | Safety/Flammability classification. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, EtOH, Toluene | High | Solvent selection for extraction. |

Expert Insight: The boiling point is significantly elevated compared to 3,5-dimethylbenzaldehyde (~220°C) due to the heavy chlorine atom increasing London dispersion forces. The compound likely exists as a supercooled liquid or semi-solid at room temperature, necessitating warm water baths for precise volumetric transfer.

Synthetic Routes & Manufacturing[8]

The synthesis of **2-Chloro-3,5-dimethylbenzaldehyde** typically follows two primary strategies: Regioselective Formylation or Oxidation of Chlorinated Precursors.

Route A: Rieche Formylation (Preferred)

This route ensures high regioselectivity by utilizing the directing effects of the methyl groups on the pre-chlorinated substrate, 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene).

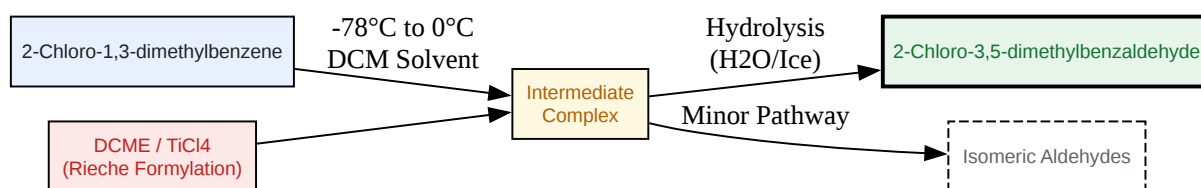
- Reagents: Dichloromethyl methyl ether (DCME),
(Lewis Acid).[5]
- Mechanism: Electrophilic aromatic substitution. The formyl group is introduced para to the chlorine or ortho to a methyl group. Given the steric bulk, careful temperature control is required to favor the desired isomer.

Route B: Selective Oxidation

Oxidation of the methyl group of 2-chloro-1,3,5-trimethylbenzene (Chloromesitylene).

- Challenge: Stopping the oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid (2-chloro-3,5-dimethylbenzoic acid).

Visualization: Synthesis Workflow



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Caption: Figure 1. Rieche formylation pathway for the synthesis of **2-Chloro-3,5-dimethylbenzaldehyde**.

Spectral Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct and predictable.

Proton NMR (¹H NMR, 400 MHz,)

- 10.35 ppm (s, 1H): Aldehyde proton. Deshielded by the ortho-chloro group (anisotropy and inductive effect) compared to standard benzaldehyde (~10.0 ppm).
- 7.55 ppm (s, 1H): Aromatic proton at C6. This proton is ortho to the carbonyl and ortho to the C5-methyl.

- 7.20 ppm (s, 1H): Aromatic proton at C4. Located between the two methyl groups (C3 and C5).
- 2.40 ppm (s, 3H): Methyl group at C3 (ortho to Cl).
- 2.35 ppm (s, 3H): Methyl group at C5 (meta to Cl).

Infrared Spectroscopy (FT-IR)

- 1690 – 1705 cm

: Strong C=O stretching. The frequency is slightly higher than unsubstituted benzaldehyde due to the ortho-chloro steric inhibition of resonance (reducing conjugation efficiency).

- 1050 – 1100 cm

: Aryl-Cl stretching.

Reactivity & Applications

The compound acts as a versatile electrophile. Its reactivity is defined by the competition between the activating aldehyde group and the deactivating/steric effects of the substituents.

Key Reaction Pathways[10]

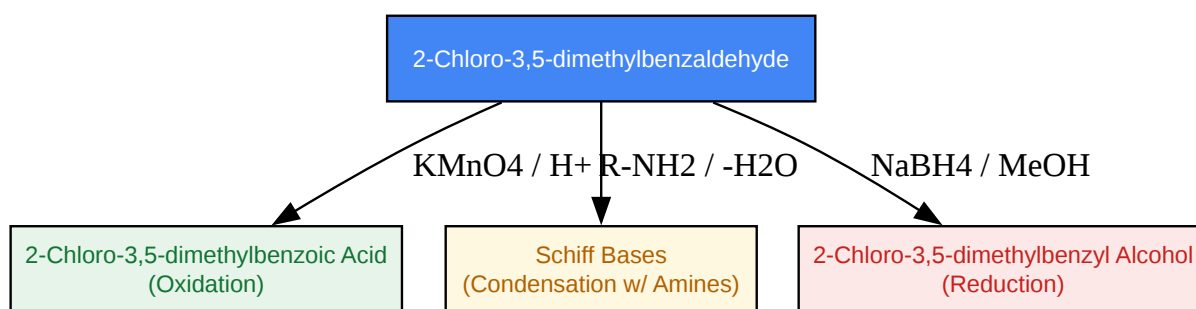
- Oxidation: Readily oxidized by

or

to 2-Chloro-3,5-dimethylbenzoic acid, a precursor for anthranilamide insecticides.

- Schiff Base Formation: Condensation with anilines yields imines. The reaction rate is slower than benzaldehyde due to steric hindrance at C2 and C3.
- Knoevenagel Condensation: Reacts with malononitrile or ethyl acetoacetate to form cinnamaldehyde derivatives, used in dye synthesis.

Visualization: Reactivity Map



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Caption: Figure 2.[3] Primary chemical transformations and resulting functional derivatives.

Handling, Safety, & Storage

Hazard Classification (GHS):

- Skin Irritation: Category 2 (Causes skin irritation).
- Eye Irritation: Category 2A (Causes serious eye irritation).
- STOT-SE: Category 3 (May cause respiratory irritation).[6]
- Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (due to chlorination).

Storage Protocol:

- Atmosphere: Store under inert gas (or Ar) to prevent autoxidation to the benzoic acid derivative.
- Temperature: Cool, dry place (2–8 °C recommended) to maintain color and purity.
- Container: Amber glass to protect from UV-induced degradation.

References

- PubChem.Compound Summary: **2-Chloro-3,5-dimethylbenzaldehyde** (CID 125340-12-7). National Library of Medicine. Available at: [\[Link\]](#)

- World Intellectual Property Organization (WIPO). Patent WO2021086957: Process for Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. (Contextual reference for downstream applications). Available at: [\[Link\]](#)
- Organic Syntheses. Formylation of Mesitylene (Analogous Procedure). Org. [\[7\]](#) [\[5\]](#) [\[8\]](#) Synth. 1971, 51, 24. Available at: [\[Link\]](#)

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Sources

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